3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core. Its structure includes:
- 3,4-Dimethoxyphenyl group at position 3, contributing electron-donating effects and enhancing lipophilicity.
- 4-Methylpiperazinyl-methyl substituent at position 8, which may influence solubility and receptor interactions.
- Trifluoromethyl group at position 2, known to enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O5/c1-28-8-10-29(11-9-28)13-16-17(30)6-5-15-21(31)20(23(24(25,26)27)34-22(15)16)14-4-7-18(32-2)19(12-14)33-3/h4-7,12,30H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPSLKAYVHEWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine derivative is introduced to the chromenone core.
Methoxylation and hydroxylation:
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromenone core can be reduced to a chromanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various degradation products.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents such as dichloromethane and ethanol.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity, including anti-inflammatory, antioxidant, and anticancer properties.
Material Science: It can be used in the development of new materials with specific optical or electronic properties, due to its unique structure and functional groups.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key structural features and inferred properties of the target compound with its analogs:
Key Observations:
Substituent at Position 3: 3,4-Dimethoxyphenyl (target compound) vs. 4-Methoxyphenyl (): A single methoxy group reduces steric hindrance compared to the target compound’s dimethoxy group.
Piperazinyl-Methyl Modifications at Position 8: 4-Methylpiperazinyl (target compound) vs. 4-ethylpiperazinyl (): Ethyl groups may enhance solubility due to increased alkyl chain flexibility . Diethylamino-methyl (): A non-piperazine tertiary amine increases basicity, which could affect pharmacokinetics and ion-channel interactions .
Trifluoromethyl Group at Position 2 :
- Universally present in all analogs, suggesting its critical role in stabilizing the flavone core via steric and electronic effects .
Biological Activity
Overview
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one, identified by its CAS number 847164-67-4, is a synthetic compound with potential therapeutic applications. Its unique chromenone structure, featuring various functional groups, suggests a range of biological activities including anti-inflammatory, anticancer, and enzyme inhibition properties.
| Property | Details |
|---|---|
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.4629 g/mol |
| SMILES | COc1cc(ccc1OC)c1coc2c(c1=O)ccc(c2CN1CCN(CC1)C)O |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity due to strong electron-withdrawing properties, facilitating interactions with target proteins involved in various signaling pathways. This mechanism can lead to modulation of enzyme activities and receptor signaling.
1. Anticancer Activity
Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. For example, studies have shown moderate activity against breast cancer MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation. The mechanism may involve apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Preliminary data suggest that it may act as a selective COX-2 inhibitor, potentially leading to reduced inflammation in various disease models.
3. Enzyme Inhibition
The compound shows promising results as an inhibitor of cholinesterases and β-secretase. These enzymes are crucial in neurodegenerative diseases such as Alzheimer's disease. The docking studies reveal that the trifluoromethyl group interacts favorably with the active sites of these enzymes, enhancing inhibitory activity.
Case Studies
Recent studies have explored the compound's efficacy in various biological contexts:
- Study on Anticancer Activity : In vitro assays demonstrated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 19.2 μM against acetylcholinesterase (AChE) and 13.2 μM against butyrylcholinesterase (BChE) .
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
